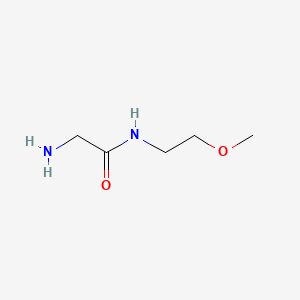

2-amino-N-(2-methoxyethyl)acetamide

Description

2-Amino-N-(2-methoxyethyl)acetamide is an acetamide derivative characterized by a methoxyethyl substituent on the nitrogen atom and an amino group on the acetamide backbone. Its molecular formula is C₅H₁₂N₂O₂, with a molecular weight of 132.16 g/mol (calculated). Structurally, it consists of a central acetamide moiety (CH₃CONH-) modified by a 2-methoxyethyl group (-OCH₂CH₂NH-) and an amino (-NH₂) group.

Such compounds are often intermediates in drug discovery, particularly in targeting enzymes or receptors requiring polar interactions .

Properties

IUPAC Name |

2-amino-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-9-3-2-7-5(8)4-6/h2-4,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQDNNPZEVSCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

Research indicates that 2-amino-N-(2-methoxyethyl)acetamide exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.

- Cytotoxicity : Investigations have shown that derivatives of similar structures can selectively target cancer cell lines while sparing normal cells, indicating potential for cancer treatment.

- Enzyme Inhibition : The compound may inhibit enzymes relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Study 1: Antitrypanosomal Activity

A study highlighted the effectiveness of this compound derivatives as selective inhibitors of Trypanosoma brucei phosphodiesterase (TbrPDEB1). The compound demonstrated a significant increase in intracellular cyclic adenosine monophosphate (cAMP) levels in treated parasites, leading to severe disruptions in cellular organization. This validates the potential of targeting phosphodiesterases in treating trypanosomiasis .

Case Study 2: Histone Deacetylase Inhibition

In another study focusing on histone deacetylase (HDAC) inhibitors, derivatives of this compound were synthesized and evaluated for their effectiveness against HDAC6. These compounds showed promising results in inhibiting HDAC activity, suggesting their potential role in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of acetamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility : Methoxyethyl and hydroxyethyl groups improve aqueous solubility (e.g., N-(2-hydroxyethyl)acetamide has a logP of -0.56 vs. N-phenethyl analogs with logP >2.5) .

- Thermal Stability : Halogenated derivatives (e.g., 2-bromo-4,6-difluorophenyl ) show higher melting points (~200°C) due to crystalline packing from halogen bonds .

Preparation Methods

General Reaction Mechanism

The most widely documented synthesis employs carbodiimide reagents, such as N,N'-carbonyldiimidazole (CDI), to activate carboxylic acid precursors for nucleophilic attack by amines. This method mirrors the preparation of analogous trifluoroethyl derivatives described in patent EP2621894B1. For this compound, the reaction proceeds via:

- Activation of Glycine Derivatives : N-protected glycine (e.g., N-Boc-glycine) is treated with CDI in aprotic solvents (ethyl acetate or dichloromethane) to form an acyl imidazole intermediate.

- Amine Coupling : 2-Methoxyethylamine is introduced, displacing imidazole to yield the protected acetamide.

- Deprotection : Acidic hydrolysis (e.g., HCl gas) removes the Boc group, yielding the free amine.

Optimized Reaction Conditions

Key parameters from EP2621894B1 were adapted for this synthesis:

- Solvent : Ethyl acetate or iso-propyl acetate (0.75–1.5 M concentration).

- Temperature : 20–35°C to balance reaction rate and byproduct formation.

- Stoichiometry : 1:1 molar ratio of glycine derivative to amine, with a 10–20% excess of amine to ensure completeness.

- Workup : Sequential washes with 1 N HCl and sodium bicarbonate, followed by magnesium sulfate drying.

Yields under these conditions typically reach 70–78%, as evidenced by analogous syntheses.

Alkylation of Amines with Chloroacetamide Derivatives

Two-Step Alkylation Pathway

This method, adapted from solid-phase oligomer synthesis techniques, involves:

- Chloroacetamide Preparation : Chloroacetyl chloride reacts with 2-methoxyethylamine in the presence of a tertiary base (e.g., triethylamine) to form N-(2-methoxyethyl)chloroacetamide.

- Amine Alkylation : The chloroacetamide undergoes nucleophilic displacement with ammonia or a protected amine, yielding the target compound.

Critical Process Parameters

- Solvent : Methanol or acetonitrile (0.5–1.0 M concentration).

- Temperature : Reflux conditions (80–100°C) for 12–24 hours.

- Base Selection : Triethylamine or Hunig’s base (diisopropylethylamine) to neutralize HCl byproducts.

Reported yields for similar alkylations range from 65–75%, contingent on stoichiometric precision.

Enzymatic Acetylation Strategies

Adaptability to Target Compound

Applying this method would require:

- Substrate Modification : Using 2-aminoethanol derivatives as starting materials.

- Process Optimization : Adjusting acyl donor ratios (1:3 substrate-to-donor) and agitation speeds (200–300 rpm).

Comparative Analysis of Synthesis Methods

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-N-(2-methoxyethyl)acetamide, and what reaction conditions optimize yield and purity?

- Answer: The synthesis of structurally analogous acetamides typically involves nucleophilic substitution or condensation reactions. For example, similar compounds are synthesized by reacting amines with activated acyl derivatives (e.g., acetyl chloride) under basic conditions. Evidence from related compounds suggests using solvents like dichloromethane or acetonitrile, with bases such as triethylamine to neutralize byproducts. Temperature control (0–5°C) is critical to minimize side reactions . Purification via recrystallization or column chromatography is recommended to enhance purity .

Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the molecular structure, while mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amide bonds and methoxy groups. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress and purity . X-ray crystallography, though less common, provides definitive structural confirmation when crystalline forms are obtainable .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Answer: Stability is influenced by moisture, light, and temperature. Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as UV radiation may degrade the methoxy or amino groups. Toxicity data for similar compounds indicate the need for personal protective equipment (PPE) during handling due to potential irritant effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Answer: Contradictions may arise from variations in experimental design (e.g., cell lines, assay conditions). Standardize protocols using validated in vitro models (e.g., enzyme inhibition assays) and include positive controls. Meta-analyses of structure-activity relationships (SAR) can identify critical functional groups. For example, modifying the methoxyethyl chain or amino group alters binding affinities to targets like kinases or GPCRs . Cross-validation with computational docking studies (e.g., AutoDock Vina) may reconcile discrepancies .

Q. What computational strategies are employed to predict the interaction mechanisms between this compound and biological targets?

- Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) analyze electronic properties and binding conformations. Tools like SwissADME predict pharmacokinetic parameters (e.g., logP, bioavailability). For target identification, molecular docking against protein databases (e.g., PDB) evaluates binding energies and interaction hotspots. For instance, the methoxyethyl group may engage in hydrogen bonding with catalytic residues in enzymes .

Q. How does modifying the methoxyethyl group in this compound affect its pharmacokinetic properties and target selectivity?

- Answer: Substituents on the methoxyethyl chain influence lipophilicity and metabolic stability. For example, replacing the methoxy group with a hydroxyl increases hydrophilicity but may reduce blood-brain barrier penetration. Introducing halogen atoms (e.g., fluorine) enhances metabolic resistance. SAR studies on related acetamides show that bulkier groups improve selectivity for cancer-related targets like topoisomerases . Pharmacokinetic profiling (e.g., plasma half-life in rodent models) quantifies these effects .

Methodological Considerations

- Data Contradiction Analysis: Use statistical tools (e.g., ANOVA, principal component analysis) to identify outliers in biological assays. Reproduce experiments under identical conditions to isolate variables .

- Experimental Design: Employ factorial design to optimize synthesis parameters (e.g., temperature, solvent ratio) and minimize side products .

- Biological Assays: Prioritize cell-based assays (e.g., MTT for cytotoxicity) over biochemical assays to capture physiological relevance. Include dose-response curves to establish IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.